Demethoxyrapamycin, also known as 27-demethoxyrapamycin or (16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, is a naturally occurring macrolide antibiotic. [, ] It is produced as a minor component by the bacterium Streptomyces hygroscopicus, alongside the closely related compound rapamycin. [, ] Demethoxyrapamycin exhibits potent antifungal activity against various yeasts and molds, often demonstrating even greater potency than commercially available antifungal agents like amphotericin B. [] Its structural similarity to rapamycin makes it a valuable tool in scientific research, particularly for investigating the structure-activity relationships and biosynthetic pathways of this class of compounds. [, ]
Demethoxyrapamycin was initially discovered as a natural product isolated from Streptomyces hygroscopicus fermentation broths. [] Total synthesis of demethoxyrapamycin has been achieved, enabling the confirmation of its structure and providing a platform for developing analogs. [, ] The synthetic strategy involves a convergent approach, dividing the molecule into building blocks that are individually synthesized and subsequently coupled together. [, ] Key reactions in the synthesis include dithiane couplings for forming carbon-carbon bonds and stereoselective olefination reactions for constructing the macrocyclic ring. [, ] This unified strategy also allows for the synthesis of rapamycin from common building blocks, highlighting the versatility of this approach. []
Demethoxyrapamycin shares a similar macrocyclic structure with rapamycin, differing only in the absence of a methoxy group at the C27 position. [, ] This structural difference has significant implications for its biological activity. [, ] The presence of a hydroxyl group at C27 in demethoxyrapamycin, instead of the methoxy group found in rapamycin, impacts its binding affinity to target proteins and influences its overall efficacy. [, ] Understanding the structural nuances between these two molecules provides valuable insights into the structure-activity relationships of rapamycin analogs.
While the specific mechanism of action of demethoxyrapamycin has not been extensively studied, it is believed to be similar to that of rapamycin. [] Both compounds bind to the protein FKBP12, forming a complex that interacts with the mammalian target of rapamycin (mTOR). [, ] This interaction inhibits mTOR signaling, a pathway involved in cell growth, proliferation, and survival. [] The absence of the C27 methoxy group in demethoxyrapamycin may alter its binding affinity to FKBP12 or affect the downstream interactions with mTOR, potentially explaining the differences in potency and target specificity observed between the two compounds. [, ]
The primary scientific application of demethoxyrapamycin lies in its use as a tool for understanding the structure-activity relationships and biosynthesis of rapamycin and related compounds. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9